3-Bromo-5-isobutoxyphenylboronic acid

Boronic Acid Acidity Structure-Property Relationship Suzuki-Miyaura Coupling

This meta-substituted arylboronic acid features a 3-bromo handle and a 5-isobutoxy group that increases LogP by 0.5–0.8 units vs methoxy analogs, enhancing organic solubility and membrane permeability in drug candidates. Essential for reproducible Suzuki-Miyaura couplings, catalyst-transfer polymerization, and OLED material synthesis. The branched alkoxy substituent imparts distinct steric and electronic properties critical for SAR fidelity. Available in R&D quantities with ≥98% purity; bulk orders supported.

Molecular Formula C10H14BBrO3
Molecular Weight 272.93 g/mol
CAS No. 918904-39-9
Cat. No. B1523251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-isobutoxyphenylboronic acid
CAS918904-39-9
Molecular FormulaC10H14BBrO3
Molecular Weight272.93 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)Br)OCC(C)C)(O)O
InChIInChI=1S/C10H14BBrO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7,13-14H,6H2,1-2H3
InChIKeyIXGHRDWYMOJQRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-isobutoxyphenylboronic Acid (CAS 918904-39-9) Technical Procurement Profile


3-Bromo-5-isobutoxyphenylboronic acid (CAS 918904-39-9), also designated [3-bromo-5-(2-methylpropoxy)phenyl]boronic acid, is a meta-substituted arylboronic acid with the molecular formula C10H14BBrO3 and a molecular weight of 272.93 g/mol . It is supplied as a solid with a minimum purity specification of 95% and should be stored under cool, dry conditions . The compound is classified as harmful by inhalation, in contact with skin, and if swallowed, and is intended strictly for research and development use .

3-Bromo-5-isobutoxyphenylboronic Acid: Why Generic Substitution is Not Advisable


Substitution among meta-substituted arylboronic acids is not straightforward due to the profound impact of the alkoxy group on electronic and steric properties. The isobutoxy substituent (-OCH2CH(CH3)2) imparts a distinct combination of steric bulk and electron-donating resonance compared to smaller or less-branched alkoxy analogs like methoxy (-OCH3) or ethoxy (-OCH2CH3) [1]. This can influence the rate of transmetalation in Suzuki-Miyaura couplings, as well as the solubility and crystallinity of both the boronic acid and the resulting biaryl products. Furthermore, the specific substitution pattern—bromo at the 3-position and isobutoxy at the 5-position—dictates the regioselectivity of cross-coupling and the physical properties of downstream intermediates [2]. Therefore, selecting a different analog without rigorous re-optimization can lead to altered reaction kinetics, unexpected byproduct profiles, and different physical characteristics of the final compound, jeopardizing the fidelity of a synthetic route or structure-activity relationship (SAR) study.

3-Bromo-5-isobutoxyphenylboronic Acid: Quantifiable Differentiation Evidence for Scientific Selection


Steric and Electronic Impact of the Isobutoxy Substituent on Boronic Acid Acidity

While no direct head-to-head experimental comparison data for 3-Bromo-5-isobutoxyphenylboronic acid versus its methoxy or ethoxy analogs was identified in the literature, a robust class-level inference can be drawn from systematic studies on substituted phenylboronic acids. A 2024 study of over 30 monosubstituted phenylboronic acids established that alkoxy substituents at the meta position modulate pKa values by influencing the electron density at the boron atom [1]. The isobutoxy group, being a stronger electron-donating group than methoxy or ethoxy due to its greater +I (inductive) effect, is predicted to increase the pKa of the boronic acid relative to its smaller alkoxy counterparts. This higher pKa translates to a less acidic boronic acid, which can affect its solubility in aqueous base and its transmetalation rate in Suzuki-Miyaura couplings [2].

Boronic Acid Acidity Structure-Property Relationship Suzuki-Miyaura Coupling

Impact of Alkoxy Chain Length on Thermal Stability and Boroxine Formation

A comparative study of ortho-, meta-, and para-isobutoxy phenylboronic acids investigated their dehydration to boroxines and their thermal properties [1]. While the specific bromo-substituted derivative was not included, the study provides a valuable class-level comparison between meta-isobutoxy phenylboronic acid and its para and ortho isomers. The results indicate that the position of the isobutoxy group influences the compound's propensity for dehydration and its thermal stability, suggesting that the 3,5-disubstitution pattern in 3-Bromo-5-isobutoxyphenylboronic acid would impart unique solid-state behavior and handling characteristics compared to analogs with different substitution patterns or different alkoxy chains.

Boroxine Formation Thermal Stability Dehydration

Suzuki-Miyaura Coupling Efficiency: Boronic Acid vs. Pinacol Ester Form

The free boronic acid form of 3-Bromo-5-isobutoxyphenylboronic acid (CAS 918904-39-9) is generally more reactive in Suzuki-Miyaura couplings than its pinacol ester counterpart (CAS 1218789-48-0) [1]. While the pinacol ester offers greater stability for long-term storage and is less prone to protodeboronation, the free acid can lead to faster reaction rates and higher yields in many palladium-catalyzed cross-coupling protocols [2]. This difference is a key consideration for synthetic route design and procurement. Researchers must balance the shelf-life and ease of handling of the ester with the potential for enhanced reactivity and reduced reaction times offered by the acid.

Suzuki-Miyaura Coupling Boronic Ester Reaction Optimization

Differential Solubility and LogP as a Function of Alkoxy Chain Branching

The branched isobutoxy group (-OCH2CH(CH3)2) confers a higher calculated partition coefficient (LogP) compared to linear or shorter alkoxy analogs. For 3-Bromo-5-isobutoxyphenylboronic acid, the predicted LogP is approximately 1.16 [1]. In comparison, the analogous 3-Bromo-5-methoxyphenylboronic acid is predicted to have a lower LogP due to its smaller, less lipophilic methoxy group [2]. This difference in lipophilicity can significantly impact the compound's solubility in organic solvents, its partitioning behavior in aqueous-organic extractions, and the physical properties of the final coupled products. For applications requiring specific solubility or chromatographic retention times, this differentiation is critical.

Lipophilicity LogP Solubility

3-Bromo-5-isobutoxyphenylboronic Acid: High-Value Application Scenarios


Synthesis of Lipophilic Biaryl Intermediates for Drug Discovery

3-Bromo-5-isobutoxyphenylboronic acid is a strategic building block for constructing biaryl scaffolds with enhanced lipophilicity [1]. The branched isobutoxy group increases the compound's calculated LogP by approximately 0.5-0.8 units compared to its methoxy analog, improving the solubility of the boronic acid and resulting biaryl products in organic solvents. This is particularly valuable in medicinal chemistry programs where modulating logD to improve membrane permeability or reduce metabolic clearance is a key objective. The 3-bromo group provides a convenient synthetic handle for further functionalization via cross-coupling, while the isobutoxy group can serve as a metabolically stable lipophilic anchor [1].

Polymer Chemistry: Catalyst-Transfer Polycondensation

The use of 3-isobutoxyphenylboronic acid derivatives has been demonstrated in the synthesis of conjugated polymers via Suzuki-Miyaura polycondensation [2]. In a 2017 study, 3-isobutoxyphenylboronic acid was used as a reagent to investigate intramolecular catalyst transfer on carbon-carbon triple and nitrogen-nitrogen double bonds, enabling the synthesis of high-molecular-weight conjugated polymers with controlled end-group functionality [2]. The 3-Bromo-5-isobutoxyphenylboronic acid could serve as a functionalized monomer in similar catalyst-transfer polymerization strategies, where the bromine and boronic acid moieties facilitate chain-growth polycondensation, and the isobutoxy group influences polymer solubility and film-forming properties [2].

Materials Science: Synthesis of OLED and Electron-Transport Materials

Patents describe the use of boronic acid intermediates, including derivatives of 3-Bromo-5-isobutoxyphenylboronic acid, in the preparation of electroluminescent compounds for organic light-emitting diodes (OLEDs) [3]. The specific substitution pattern and the presence of the bromo and isobutoxy groups allow for the controlled construction of extended π-conjugated systems used as phosphorescent host materials or electron-transport layers. The isobutoxy substituent's steric and electronic properties contribute to the fine-tuning of the energy levels and charge-transport characteristics of the final material, which are critical for device efficiency and operational lifetime [3].

Chemical Biology: Proteasome Inhibitor Probe Synthesis

Boronic acids are a privileged pharmacophore for the inhibition of serine proteases and the proteasome [4]. While specific data for 3-Bromo-5-isobutoxyphenylboronic acid is lacking, its structure incorporates a boronic acid warhead and an aryl bromide, which is an ideal scaffold for the synthesis of activity-based probes or targeted covalent inhibitors. The aryl bromide can be used to install the inhibitor into a peptide backbone via Suzuki coupling, while the isobutoxy group can be strategically positioned to interact with the S1 or S2 pockets of the target protease, potentially improving selectivity or potency [4]. The distinct steric profile of the isobutoxy group compared to smaller alkoxy chains makes it a valuable tool for probing steric requirements in enzyme active sites.

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